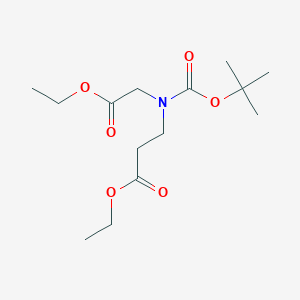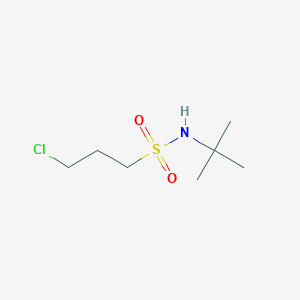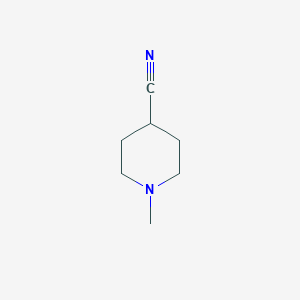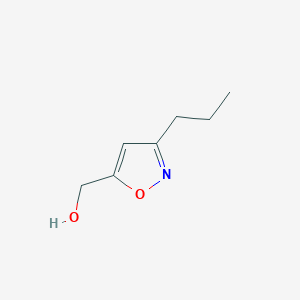
3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Ethyl (tert-Butoxycarbonyl)glycinate, has the molecular formula C9H17NO4 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with di-tert-butyl dicarbonate in tetrahydrofuran. The reaction mixture is stirred vigorously for 36 hours and then filtered .Molecular Structure Analysis
The molecular weight of this compound is 203.24 . It has 14 heavy atoms, 7 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .Chemical Reactions Analysis
The reaction of this compound with sodium hydride in N,N-dimethyl-formamide and mineral oil at 0 - 20℃ for 2.5h results in the formation of 4-[(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-methyl]-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . Its Log Po/w values range from 0.56 to 2.4 . It is very soluble, with a solubility of 7.97 mg/ml .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Rossi et al. (2007) demonstrated the use of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene for the synthesis of various compounds including 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. This research highlights the chemical versatility and potential for creating diverse molecular structures using this compound (Rossi et al., 2007).
Catalysis and Protection of Amines
- Heydari et al. (2007) reported the effectiveness of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a process relevant for amino acid synthesis and protection. This study underscores the role of related compounds in facilitating critical steps in organic synthesis (Heydari et al., 2007).
Molecular Structure Analysis
- Ravikumar et al. (2015) investigated oxoindolyl α-hydroxy-β-amino acid derivatives, providing insights into the molecular structures and stereoselectivity of reactions involving related compounds. This research is valuable for understanding the structural aspects and reaction pathways of similar compounds (Ravikumar et al., 2015).
Asymmetric Synthesis Applications
- Kubryk & Hansen (2006) explored the asymmetric hydrogenation of enamines using chiral ligands, leading to the synthesis of amino acid pharmacophores. Their work demonstrates the applicability of related compounds in stereoselective synthesis, an essential aspect of drug development (Kubryk & Hansen, 2006).
Polymer Synthesis
- Qu, Sanda, & Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties for polymerization. This indicates the potential of such compounds in the development of novel polymers with specific properties (Qu, Sanda, & Masuda, 2009).
Extraction and Transport Applications
- Enache et al. (2011) utilized calix[4]azacrowns for the extraction and transport of biological supramolecular complexes. This research shows the utility of related compounds in biochemical separation and transport processes (Enache et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKXWKWPBLYKJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)